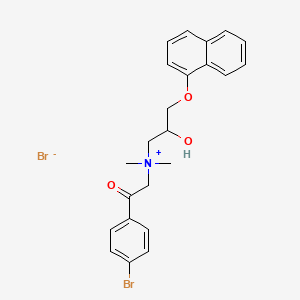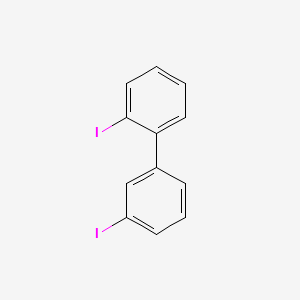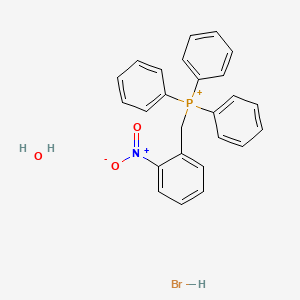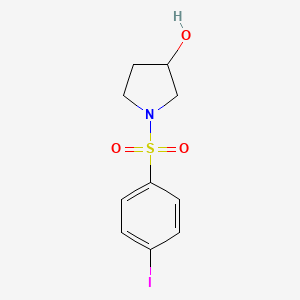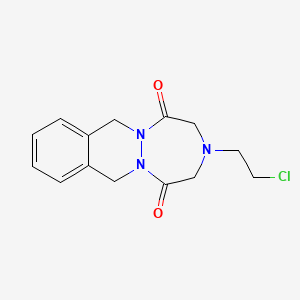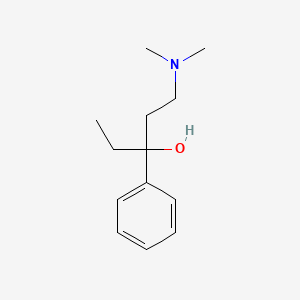
1-(Dimethylamino)-3-phenylpentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 30376 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific biochemical pathways and its utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 30376 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 30376 is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction parameters to maximize efficiency and minimize waste. Advanced purification techniques, such as chromatography and crystallization, are employed to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions: NSC 30376 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
NSC 30376 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: NSC 30376 is employed in studies involving biochemical pathways and cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of NSC 30376 involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, alter signaling pathways, or affect the expression of genes. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
NSC 30376 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan).
Uniqueness: NSC 30376 may have distinct chemical properties, reactivity, and applications compared to these similar compounds. Its specific interactions with molecular targets and its efficacy in various applications set it apart from other compounds in its class.
Properties
CAS No. |
5554-65-4 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(dimethylamino)-3-phenylpentan-3-ol |
InChI |
InChI=1S/C13H21NO/c1-4-13(15,10-11-14(2)3)12-8-6-5-7-9-12/h5-9,15H,4,10-11H2,1-3H3 |
InChI Key |
SNVUWIFPJAVATJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN(C)C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


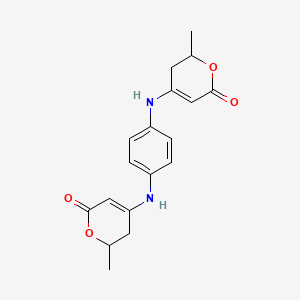
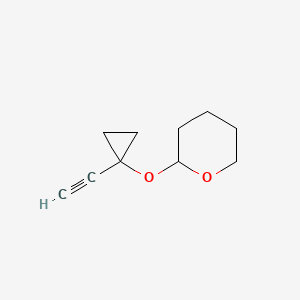

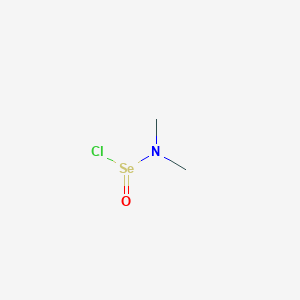

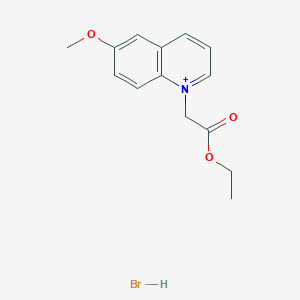
![N-[(4aR,6R,7R,8R,8aR)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B12813084.png)

